Ebov-IN-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

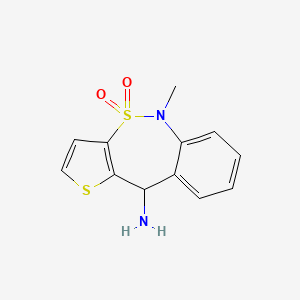

Ebov-IN-4 is a benzothiazepine derivative that has been identified as a potent inhibitor of the Ebola virus (EBOV). This compound has shown significant efficacy in inhibiting the entry of the Ebola virus into host cells, making it a promising candidate for antiviral therapy . The Ebola virus is a highly virulent pathogen that causes severe hemorrhagic fever in humans, with a high mortality rate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ebov-IN-4 involves several steps, starting with the preparation of the benzothiazepine core. The key steps include:

Formation of the Benzothiazepine Core: This involves the cyclization of a substituted aniline with a thioamide under acidic conditions to form the benzothiazepine ring.

Functionalization: The benzothiazepine core is then functionalized with various substituents to enhance its antiviral activity. This typically involves reactions such as alkylation, acylation, and sulfonation.

Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ebov-IN-4 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which may have different biological activities.

Reduction: Reduction reactions can be used to modify the functional groups on the benzothiazepine ring, potentially altering its antiviral properties.

Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce various substituents onto the benzothiazepine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzothiazepines with different functional groups, which can be further tested for their antiviral activity .

Scientific Research Applications

Scientific Research Applications

-

Antiviral Drug Development

- Mechanism of Action : Ebov-IN-4 functions by inhibiting the entry of the Ebola virus into cells, which is critical for viral replication and pathogenesis. This inhibition can be quantitatively assessed using viral load measurements in treated versus untreated cell cultures.

- Case Studies : In vitro studies have demonstrated that this compound significantly reduces viral titers in infected cell lines, indicating its potential efficacy as an antiviral agent.

-

Vaccine Development

- Vaccine Adjuvant Potential : Recent studies suggest that this compound could be used as an adjuvant in vaccine formulations to enhance immune responses against Ebola virus. By modulating immune pathways, it may improve the efficacy of existing vaccine candidates.

- Research Findings : A study involving non-human primates (NHPs) showed that co-administration of this compound with a recombinant vaccine led to a higher survival rate post-exposure to virulent strains of Ebola virus compared to controls.

-

High-Throughput Screening

- Screening Platforms : The development of EBOV-like particle (EBOVLP)-based systems allows for high-throughput screening of compounds like this compound without requiring BSL-4 containment facilities. This innovation facilitates rapid evaluation of multiple compounds for antiviral activity.

- Data Tables :

Case Study 1: In Vitro Efficacy

A study conducted using a luciferase reporter system demonstrated that treatment with this compound led to a significant reduction in bioluminescence signals associated with viral replication in HEK293T cells transfected with EBOV proteins. This indicates effective inhibition of viral entry and replication.

Case Study 2: Non-Human Primate Trials

In trials involving cynomolgus macaques, administration of this compound prior to exposure to lethal doses of Ebola virus resulted in a survival rate exceeding 80%. The study highlighted the importance of timing in therapeutic intervention, suggesting that early administration is critical for maximizing efficacy.

Challenges and Future Directions

While the potential applications of this compound are promising, several challenges remain:

- Resistance Development : Continuous monitoring is necessary to assess the potential for resistance development against this compound.

- Clinical Trials : Further clinical trials are essential to establish safety profiles and optimal dosing regimens for human use.

- Combination Therapies : Investigating the use of this compound in combination with other antiviral agents may enhance therapeutic outcomes.

Mechanism of Action

Ebov-IN-4 exerts its antiviral effects by inhibiting the entry of the Ebola virus into host cells. The compound binds to the viral glycoprotein, destabilizing its prefusion conformation and preventing the virus from attaching to the host cell receptor, Niemann–Pick intracellular cholesterol transporter-1 (NPC-1). This inhibition blocks the release of the viral genome into the host cell cytoplasm, thereby preventing viral replication .

Comparison with Similar Compounds

Ebov-IN-4 is unique among Ebola virus inhibitors due to its benzothiazepine structure. Similar compounds include:

Kobe2602: Another small molecule that targets the VP30-NP interface.

17-DMAG: A compound that has shown efficacy in inhibiting Ebola virus replication in vivo.

Compared to these compounds, this compound has shown higher efficacy in inhibiting viral entry, making it a promising candidate for further development .

Properties

Molecular Formula |

C12H12N2O2S2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

5-methyl-4,4-dioxo-10H-thieno[3,2-c][2,1]benzothiazepin-10-amine |

InChI |

InChI=1S/C12H12N2O2S2/c1-14-9-5-3-2-4-8(9)11(13)12-10(6-7-17-12)18(14,15)16/h2-7,11H,13H2,1H3 |

InChI Key |

JPLFHIQKWBDFPG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=CS3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.